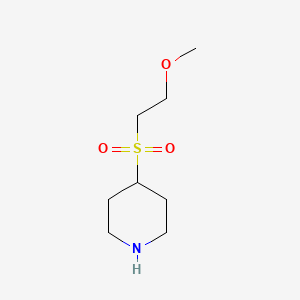![molecular formula C9H15NO2S B1174493 1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]- CAS No. 1252686-51-3](/img/structure/B1174493.png)
1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]- is a chemical compound with the molecular formula C9H15NO2S It is known for its unique structure, which includes an oxazolidinyl ring and a thioxo group
Métodos De Preparación
The synthesis of 1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-propanone and specific reagents to introduce the oxazolidinyl and thioxo groups.
Reaction Conditions: The reaction conditions often include controlled temperature, pressure, and the use of catalysts to facilitate the formation of the desired compound.
Industrial Production: On an industrial scale, the production of this compound may involve bulk manufacturing processes, ensuring high yield and purity. .
Análisis De Reacciones Químicas
1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The oxazolidinyl ring can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution
Aplicaciones Científicas De Investigación
1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]- involves its interaction with specific molecular targets. The oxazolidinyl ring and thioxo group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
When compared to similar compounds, 1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]- stands out due to its unique combination of an oxazolidinyl ring and a thioxo group. Similar compounds include:
1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-oxo-3-oxazolidinyl]-: Lacks the thioxo group, which may result in different reactivity and applications.
1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-thiazolidinyl]-: Contains a thiazolidinyl ring instead of an oxazolidinyl ring, leading to variations in chemical behavior and biological activity
Propiedades
IUPAC Name |
1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-oxazolidin-3-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c1-4-8(11)10-7(6(2)3)5-12-9(10)13/h6-7H,4-5H2,1-3H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEFJRBGCDTCBC-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=S)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@@H](COC1=S)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-(1-Naphthylsulfanyl)benzyl]morpholine](/img/structure/B1174410.png)
![N-[[2-[(Z)-2-phenylethenyl]phenyl]methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/new.no-structure.jpg)

![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate](/img/structure/B1174428.png)
